molecular formula C13H20ClN B1401271 4-(2,3-Dimethylphenyl)piperidine hydrochloride CAS No. 1370256-43-1

4-(2,3-Dimethylphenyl)piperidine hydrochloride

Cat. No. B1401271
M. Wt: 225.76 g/mol
InChI Key: IVAIIEOFJOMKTB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)piperidine hydrochloride is a compound with the CAS Number: 1370256-43-1 . It has a molecular weight of 225.76 . The IUPAC name for this compound is 4-(2,3-dimethylphenyl)piperidine hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethylphenyl)piperidine hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19N.ClH/c1-10-4-3-5-13 (11 (10)2)12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(2,3-Dimethylphenyl)piperidine hydrochloride is a powder at room temperature . It has a melting point range of 295-298°C .

Scientific Research Applications

Crystal and Molecular Structure

4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This research provides insights into the geometric and spectroscopic properties of similar compounds, including 4-(2,3-Dimethylphenyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Stereochemistry

The synthesis and stereochemistry of related piperidine compounds have been explored. Studies on cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters provide valuable information on configurations and preferred conformations, which could be relevant for understanding the characteristics of 4-(2,3-Dimethylphenyl)piperidine hydrochloride (Casy & Jeffery, 1972).

Antioxidant Potency

A study on the antioxidant potency of a molecule structurally similar to 4-(2,3-Dimethylphenyl)piperidine hydrochloride highlighted the molecule's ability to act as an antioxidant. This study utilized methods like DPPH and ABTS to verify the efficacy, which could be applicable for related compounds (Dineshkumar & Parthiban, 2022).

Nonlinear Optical Properties

Research on the structure and nonlinear optical performance relationship of piperidine derivatives, such as cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one, provides insights into their potential use in fiber optic communications and optical signal processing. This indicates possible applications for 4-(2,3-Dimethylphenyl)piperidine hydrochloride in similar fields (Tamer, 2016).

Antimicrobial Activities

A compound similar to 4-(2,3-Dimethylphenyl)piperidine hydrochloride was synthesized and screened for antimicrobial activities against various microbes. This kind of research underlines the potential of piperidine derivatives in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Corrosion Inhibition

Piperidine derivatives have been investigated for their effect on the corrosion of copper in sulfuric acid. This study, which includes various piperidine compounds, suggests potential applications of 4-(2,3-Dimethylphenyl)piperidine hydrochloride in corrosion inhibition (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and potential future directions in this field.

properties

IUPAC Name

4-(2,3-dimethylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAIIEOFJOMKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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